molecular formula C13H16N2O2 B2857819 3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid CAS No. 943110-43-8

3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid

Cat. No. B2857819
CAS RN: 943110-43-8
M. Wt: 232.283
InChI Key: KGTQNTMASOBOTH-UHFFFAOYSA-N
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Description

“3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid” is a chemical compound with the molecular formula C13H16N2O2 . It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and clinical applications .


Molecular Structure Analysis

The molecular structure of “3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid” can be represented by the SMILES string O=C(O)CCN1C=NC2=C1C=CC=C2 . This representation provides a text notation for the compound’s molecular structure.

Scientific Research Applications

Organic Synthesis

Novel Synthesis Methods

Research has shown innovative ways to synthesize benzimidazole derivatives, including 3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid. For instance, a novel isocyanide-based three-component synthesis method allows for the preparation of benzimidazole-fused 1,4-diazepine-5-ones, highlighting the compound's utility in creating structurally complex molecules with potential bioactivity (Ghandi et al., 2011).

Catalysis and Chemical Reactions

The compound has been utilized in oxidative cross-coupling reactions, offering a pathway to β-azolyl propanoic acid derivatives. This application demonstrates its role in facilitating the synthesis of biologically active molecules and pharmaceuticals through copper or nickel catalysis (Tan et al., 2017).

Bioactive Compound Development

Antimicrobial Activity

Benzimidazole derivatives, including those related to 3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid, have shown significant antimicrobial properties. Studies have identified compounds with excellent inhibitory activity against bacterial strains such as Bacillus subtilis and Bacillus proteus, indicating their potential in developing new antimicrobial agents (Wen et al., 2016).

DNA Binding and Cytotoxicity

Research on benzimidazole-containing compounds has explored their DNA binding capabilities and cytotoxic effects against various cancer cell lines. These compounds bind to DNA through intercalative modes and exhibit substantial in vitro cytotoxic effects, showcasing their potential in cancer therapy (Paul et al., 2015).

Materials Science

Polymer Science

The exploration of benzimidazole derivatives in materials science, particularly in enhancing the reactivity of molecules towards benzoxazine ring formation, is noteworthy. Phloretic acid, related to the compound of interest, has been utilized to introduce phenolic functionalities to aliphatic hydroxyl-bearing molecules, facilitating the synthesis of almost 100% bio-based benzoxazine end-capped molecules. This novel approach demonstrates the potential of benzimidazole derivatives in developing materials with specific properties for a wide range of applications (Trejo-Machin et al., 2017).

Future Directions

The future directions for “3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid” and its derivatives could involve further exploration of their biological activities and potential applications in medicine and other fields. Given their diverse biological activities, these compounds could be promising candidates for drug development .

properties

IUPAC Name

3-(1-propylbenzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-9-15-11-6-4-3-5-10(11)14-12(15)7-8-13(16)17/h3-6H,2,7-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTQNTMASOBOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid

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